molecular formula C15H15Br2NO B3852166 2-{[benzyl(methyl)amino]methyl}-4,6-dibromophenol

2-{[benzyl(methyl)amino]methyl}-4,6-dibromophenol

Cat. No. B3852166
M. Wt: 385.09 g/mol
InChI Key: ANCCKQJNAMPMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[Benzyl(methyl)amino]methyl}-4,6-dibromophenol, also known as BMB-4, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BMB-4 is a small molecule that has been shown to have a high affinity for DNA and RNA, making it a promising tool for studying nucleic acid structure and function.

Mechanism of Action

The mechanism of action of 2-{[benzyl(methyl)amino]methyl}-4,6-dibromophenol involves binding to the minor groove of DNA and RNA through hydrogen bonding and hydrophobic interactions. This binding results in a distortion of the nucleic acid structure, which can be detected using various spectroscopic techniques. The binding of this compound to nucleic acids can also disrupt interactions between DNA and proteins, providing insights into the mechanisms of gene regulation and DNA repair.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity and does not appear to have any significant effects on cellular function or viability. However, the effects of long-term exposure to this compound have not been extensively studied, and further research is needed to determine its safety profile.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[benzyl(methyl)amino]methyl}-4,6-dibromophenol in scientific research is its high affinity for DNA and RNA, which allows for the detection of specific nucleotide sequences and the study of nucleic acid structure and function. However, this compound has some limitations, including its relatively low solubility in water and its potential for non-specific binding to other biomolecules.

Future Directions

There are several potential future directions for research involving 2-{[benzyl(methyl)amino]methyl}-4,6-dibromophenol. One area of interest is the development of new methods for detecting and analyzing nucleic acids using this compound. Another potential direction is the use of this compound in the development of new therapies for diseases such as cancer, where targeting specific nucleic acid sequences may be an effective treatment strategy. Additionally, further research is needed to fully understand the safety profile of this compound and its potential long-term effects on cellular function and viability.

Scientific Research Applications

2-{[benzyl(methyl)amino]methyl}-4,6-dibromophenol has been used in various scientific research applications, including DNA sequencing, DNA-protein interaction studies, and RNA structure analysis. This compound has been shown to bind specifically to guanine and adenine bases in DNA and RNA, allowing for the identification of specific nucleotide sequences. In addition, this compound has been used to study the effects of DNA damage on nucleic acid structure and function.

properties

IUPAC Name

2-[[benzyl(methyl)amino]methyl]-4,6-dibromophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Br2NO/c1-18(9-11-5-3-2-4-6-11)10-12-7-13(16)8-14(17)15(12)19/h2-8,19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCCKQJNAMPMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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